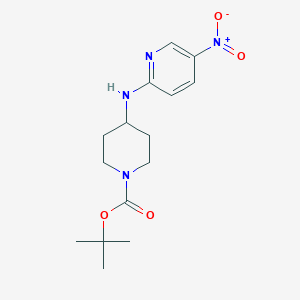

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N4O4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the nitration of pyridine followed by the formation of the piperidine ring. The general steps include:

Nitration of Pyridine: : Pyridine is nitrated to produce 5-nitropyridine.

Formation of Piperidine Ring: : The 5-nitropyridine is then reacted with an appropriate amine to form the piperidine ring.

Esterification: : The resulting compound is esterified with tert-butyl alcohol to produce tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The nitro group can be oxidized to form nitrate.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The piperidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be used.

Substitution: : Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of nitrate derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

Biology: : It may serve as a building block for bioactive compounds.

Medicine: : Potential use in drug discovery and development.

Industry: : Application in the production of specialty chemicals.

Wirkmechanismus

The mechanism by which tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which it is used, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structure and functional groups. Similar compounds might include other nitro-substituted piperidines or pyridines, but the presence of the tert-butyl ester group sets it apart. Some similar compounds are:

Piperidine derivatives: : Piperidine itself and its various substituted derivatives.

Pyridine derivatives: : Other nitro-substituted pyridines.

Biologische Aktivität

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a nitropyridine moiety and a piperidine ring, has been explored for various applications, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N4O4

- Molecular Weight : 322.36 g/mol

- CAS Number : 1085841-38-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitropyridine group is believed to modulate enzyme and receptor activity, while the piperidine structure enhances binding affinity and stability. The compound may also participate in redox reactions, influencing various cellular pathways and biochemical processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Properties

Preliminary studies have explored the compound's anticancer potential. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its potency against certain cancer types, although further research is needed to elucidate the exact pathways involved .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Investigated the compound's mechanism of action, revealing that it induces apoptosis through the mitochondrial pathway. |

Comparison with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-butyl 4-(5-nitropyridin-2-ylamino)methylpiperidine-1-carboxylate | Similar structure but with methyl substitution | Moderate antimicrobial activity |

| tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate | Different nitro position | Enhanced anticancer properties |

Eigenschaften

IUPAC Name |

tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHRSBUULWXMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.